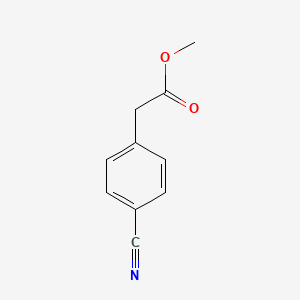
Methyl (4-cyanophenyl)acetate
Vue d'ensemble
Description
Methyl (4-cyanophenyl)acetate is a chemical compound that is related to various research areas due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss Methyl (4-cyanophenyl)acetate, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding Methyl (4-cyanophenyl)acetate.
Synthesis Analysis
The synthesis of compounds related to Methyl (4-cyanophenyl)acetate involves base-promoted reactions and acetylation processes. For instance, 2-isocyano-4-methylphenyl diphenylacetate was synthesized through a reaction between 5-methylbenzoxazole and diphenylacetyl chloride . Similarly, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was produced by acetylating the hydroxy group of a precursor formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone . These methods highlight the versatility of acyl chlorides and nitriles in constructing complex esters.
Molecular Structure Analysis
The molecular structures of compounds similar to Methyl (4-cyanophenyl)acetate have been elucidated using X-ray crystallography. For example, the crystal structure of 2-isocyano-4-methylphenyl diphenylacetate revealed a C≡N bond length of 1.164 Å and a significant angle between the OCO and phenyl planes . The 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate crystallizes in the orthorhombic space group, with the cyclohexane ring adopting a chair conformation . These structural details are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of cyano and acetoxy groups in these compounds is significant for further functionalization. The Lossen rearrangement, as demonstrated with Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, is a notable reaction that allows the conversion of carboxylic acids to hydroxamic acids and ureas without racemization . This showcases the potential of cyano-containing esters in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl (4-cyanophenyl)acetate, such as 4-n-methyl-4'-cyanobiphenyl, have been studied using computational methods. Properties like total energy, dipole moment, entropy, enthalpy, Gibbs free energy, and HOMO-LUMO energies provide insights into the stability and reactivity of these molecules . Additionally, the presence of intermolecular hydrogen bonds, as observed in the crystal structures, influences the compounds' melting points, solubility, and crystal packing .
Applications De Recherche Scientifique
-
Methyl Acetate Production
- Scientific Field : Industrial Chemistry
- Application Summary : Methyl acetate is used as a solvent in paints, coatings, adhesives, sealants, and in chemical processes . In a study, different process intensification options in batch mode were considered for a class of reactions, including the formation of methyl acetate .
- Methods of Application : The study explored operation in different batch operating units and the use of different molar ratios of reactants . Integrated reaction and separation were considered in two ways: by simple reactive batch distillation, and by multi-stage reactive batch distillation with partial reflux .
- Results : It was observed that conversions beyond equilibrium conversion were achieved by process intensification, and relatively purer products were obtained compared to the base case .
-
Cyanoacetylation of Amines
- Scientific Field : Chemical Intermediates
- Application Summary : Cyanoacetylation of amines is a key step in the synthesis of various biologically active compounds . Methyl (4-cyanophenyl)acetate could potentially be used as a reagent in such reactions.
- Methods of Application : The specific methods of application for Methyl (4-cyanophenyl)acetate in this context are not detailed in the source .
- Results : The results or outcomes obtained from the use of Methyl (4-cyanophenyl)acetate in this context are not detailed in the source .
Safety And Hazards
“Methyl (4-cyanophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
methyl 2-(4-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZXQYRHDVXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363741 | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-cyanophenyl)acetate | |
CAS RN |
52798-01-3 | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

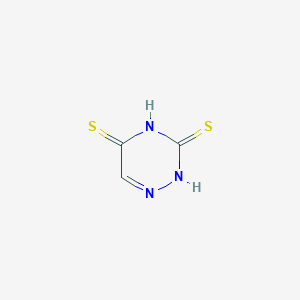
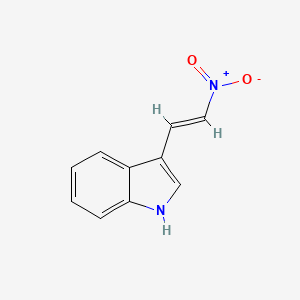
![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)
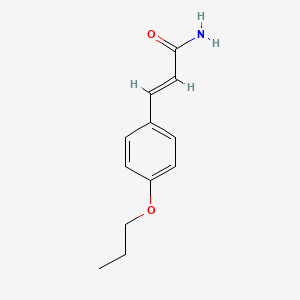
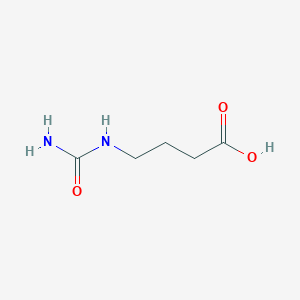
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
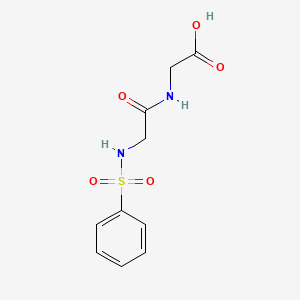
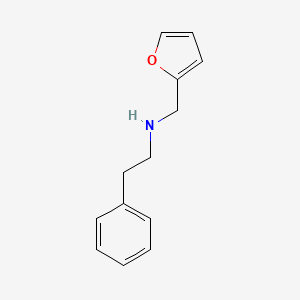


![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)
